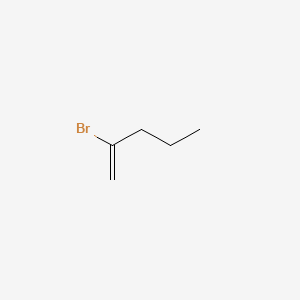

2-Bromopent-1-ene

Description

BenchChem offers high-quality 2-Bromopent-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromopent-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-bromopent-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-3-4-5(2)6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSCAHRYGAYKJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20535925 | |

| Record name | 2-Bromopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31844-95-8 | |

| Record name | 2-Bromo-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31844-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Properties of 2-Bromopent-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromopent-1-ene, a valuable unsaturated organobromine compound. The document details its physicochemical properties, outlines a primary synthesis route with a detailed experimental protocol, and discusses its key chemical characteristics. This information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Physicochemical Properties

2-Bromopent-1-ene is a halogenated alkene with the molecular formula C₅H₉Br. A summary of its key physical and chemical properties is presented in the table below. This data is crucial for its appropriate handling, storage, and application in experimental procedures.

| Property | Value | Reference(s) |

| Molecular Weight | 149.03 g/mol | [1] |

| Boiling Point | 114.3°C (estimated) | [2] |

| Density | 1.222 g/cm³ | [2] |

| Refractive Index | 1.4515 | [2] |

| Melting Point | -106.7°C (estimated) | [2] |

| LogP | 2.69510 | [2] |

| CAS Number | 31844-95-8 | [1] |

| Canonical SMILES | CCCC(=C)Br | [2] |

| InChIKey | KLSCAHRYGAYKJC-UHFFFAOYSA-N | [1] |

Synthesis of 2-Bromopent-1-ene

The primary and most direct method for the synthesis of 2-Bromopent-1-ene is through the hydrobromination of 1-pentyne (B49018). This reaction proceeds via an electrophilic addition mechanism, following Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the alkyne, yielding the desired vinyl bromide.

Reaction Scheme:

A reported yield for this synthesis route is 78.0%.

Experimental Protocol: Hydrobromination of 1-Pentyne

The following is a generalized experimental protocol for the synthesis of 2-Bromopent-1-ene based on the hydrobromination of 1-pentyne.

Materials:

-

1-Pentyne

-

Hydrogen bromide (HBr) gas or a solution of HBr in a suitable solvent (e.g., acetic acid)

-

Anhydrous solvent (e.g., dichloromethane, pentane)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask

-

Gas dispersion tube (if using HBr gas)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-pentyne in a suitable anhydrous solvent. Cool the flask in an ice bath to 0°C.

-

Addition of HBr: Slowly bubble anhydrous hydrogen bromide gas through the cooled solution via a gas dispersion tube. Alternatively, add a solution of HBr in a solvent dropwise to the reaction mixture. The addition should be controlled to maintain the reaction temperature below 5-10°C.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a separatory funnel containing cold water or a dilute solution of sodium bicarbonate to neutralize any excess acid.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, dichloromethane). Combine the organic layers.

-

Drying: Wash the combined organic layers with brine and then dry over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-Bromopent-1-ene.

Chemical Properties and Reactivity

2-Bromopent-1-ene possesses two primary reactive sites: the carbon-bromine bond and the carbon-carbon double bond. This dual reactivity makes it a versatile intermediate in organic synthesis.

-

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the C2 position.

-

Addition Reactions: The double bond can undergo electrophilic addition reactions.

-

Coupling Reactions: The C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form more complex molecules.

Spectroscopic Data

Expected Spectroscopic Characteristics:

| Technique | Expected Features |

| ¹H NMR | - Two singlets in the olefinic region (δ 5.5-6.5 ppm) corresponding to the geminal protons of the =CH₂ group. - A triplet (δ ~2.2-2.5 ppm) for the allylic -CH₂- group. - A sextet (δ ~1.5-1.8 ppm) for the -CH₂- group adjacent to the methyl group. - A triplet (δ ~0.9-1.1 ppm) for the terminal -CH₃ group. |

| ¹³C NMR | - A signal for the bromine-bearing quaternary carbon (C-Br) in the downfield region (δ ~120-140 ppm). - A signal for the terminal vinyl carbon (=CH₂) in the olefinic region (δ ~110-125 ppm). - Signals for the aliphatic carbons in the upfield region (δ ~10-40 ppm). |

| IR Spectroscopy | - A characteristic absorption band for the C=C double bond stretch around 1630-1650 cm⁻¹. - A strong band for the =C-H out-of-plane bending around 900-910 cm⁻¹. - A C-Br stretching vibration in the fingerprint region (typically below 800 cm⁻¹). |

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 2-Bromopent-1-ene.

Caption: Workflow for the synthesis and purification of 2-Bromopent-1-ene.

References

An In-depth Technical Guide to 2-Bromopent-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromopent-1-ene, a versatile chemical intermediate with applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines a detailed synthesis protocol, and explores its potential role in the development of bioactive molecules.

Core Compound Information

IUPAC Name: 2-bromopent-1-ene[1] CAS Number: 31844-95-8[1][2]

2-Bromopent-1-ene is a halogenated alkene with the molecular formula C₅H₉Br.[1][2][3] Its structure, featuring a vinyl bromide, makes it a valuable precursor for a variety of chemical transformations, particularly in the construction of complex molecular architectures.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and predicted spectroscopic properties of 2-Bromopent-1-ene is presented below. This data is essential for its proper handling, storage, and characterization.

| Property | Value | Reference / Note |

| Molecular Formula | C₅H₉Br | [1][2][3] |

| Molecular Weight | 149.03 g/mol | [1][2] |

| Appearance | Colorless liquid | Assumed based on similar compounds |

| Boiling Point | 114.3°C (estimate) | [2] |

| Density | 1.2220 g/cm³ (estimate) | [2] |

| Refractive Index | 1.4515 (estimate) | [2] |

| ¹H NMR (Predicted) | See detailed breakdown below | Predicted based on standard chemical shifts |

| ¹³C NMR (Predicted) | See detailed breakdown below | Predicted based on standard chemical shifts |

| IR Spectroscopy (Predicted) | See detailed breakdown below | Predicted based on functional group frequencies |

| Mass Spectrometry (Predicted) | M+ peak at m/z 148, M+2 peak at m/z 150 (approx. 1:1 ratio) | Characteristic of a monobrominated compound |

Predicted NMR Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 5.5-5.7 (m, 2H, =CH₂), 2.3-2.5 (t, 2H, -CH₂-C=), 1.5-1.7 (m, 2H, -CH₂-CH₃), 0.9-1.1 (t, 3H, -CH₃) ppm.

-

¹³C NMR (CDCl₃, 100 MHz): δ 135-140 (C-Br), 115-120 (=CH₂), 35-40 (-CH₂-C=), 20-25 (-CH₂-CH₃), 10-15 (-CH₃) ppm.

Predicted IR Data:

-

IR (neat): ν 3080-3100 (vinyl C-H stretch), 2850-2960 (alkyl C-H stretch), 1620-1640 (C=C stretch), 890-910 (vinyl C-H bend) cm⁻¹.

Synthesis of 2-Bromopent-1-ene

2-Bromopent-1-ene can be synthesized via the hydrobromination of 1-pentyne (B49018), following Markovnikov's rule. The addition of hydrogen bromide across the triple bond places the bromine atom at the more substituted carbon, yielding the desired product. A reliable method for this transformation involves the reaction of 1-pentyne with a solution of hydrogen bromide.

Experimental Protocol: Synthesis from 1-Pentyne

This protocol describes a general procedure for the synthesis of 2-Bromopent-1-ene.

Materials:

-

1-Pentyne

-

Hydrogen bromide (HBr) solution (e.g., 33% in acetic acid or as a gas)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet tube (if using HBr gas)

-

Addition funnel (if using HBr solution)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-pentyne in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane). Cool the solution to 0°C using an ice bath.

-

Addition of HBr: Slowly add the hydrogen bromide solution to the stirred solution of 1-pentyne. If using HBr gas, bubble it through the solution at a controlled rate. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a saturated sodium bicarbonate solution to neutralize any excess acid.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic layers.

-

Drying and Filtration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Purification: Remove the solvent using a rotary evaporator. Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure 2-Bromopent-1-ene. A reported yield for a similar synthesis from 1-pentyne is 78%.[2]

Applications in Drug Development

2-Bromopent-1-ene serves as a versatile building block in the synthesis of more complex molecules, including those with potential therapeutic applications.[3] Its vinyl bromide moiety is particularly useful for introducing a pentenyl group into a target molecule through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is a powerful method for forming carbon-carbon bonds.

Logical Workflow: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

The following diagram illustrates a logical workflow for the synthesis of a hypothetical kinase inhibitor scaffold using 2-Bromopent-1-ene in a key Suzuki coupling step, followed by a generic workflow for an enzyme inhibition assay. This represents a common strategy in early-stage drug discovery.

Caption: Workflow for inhibitor synthesis and testing.

Experimental Protocol: Generic Enzyme Inhibition Assay

This protocol outlines the general steps for evaluating the inhibitory activity of a compound, such as the hypothetical kinase inhibitor scaffold synthesized from 2-Bromopent-1-ene.

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Test compound (hypothetical inhibitor)

-

Appropriate buffer solution

-

Cofactors (if required by the enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compound in a suitable buffer.

-

Serial Dilution of Inhibitor: Perform serial dilutions of the test compound in the assay buffer to obtain a range of concentrations.

-

Enzyme-Inhibitor Incubation: Add a fixed amount of the enzyme to the wells of a 96-well plate. Add the different concentrations of the test compound to the respective wells. Include a control with no inhibitor. Allow the enzyme and inhibitor to incubate for a predetermined period at a specific temperature.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.

-

Measurement of Activity: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Safety and Handling

2-Bromopent-1-ene is a flammable liquid and can cause skin, eye, and respiratory irritation. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area in a tightly sealed container.

References

An In-depth Technical Guide to 2-Bromopent-1-ene: Physicochemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromopent-1-ene (CAS No: 31844-95-8), a versatile unsaturated organobromine compound.[1][2][3][4] This document details its key physicochemical data, outlines experimental protocols for its synthesis and purification, and explores its chemical reactivity. The information presented is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science in the effective handling and application of this compound.

Introduction

2-Bromopent-1-ene is a halogenated alkene characterized by a terminal double bond and a bromine atom at the second carbon position. Its bifunctional nature, possessing both a reactive C-Br bond and a C=C double bond, makes it a valuable intermediate in a variety of organic transformations. This guide serves as a technical resource, consolidating available data on its properties and synthetic methodologies to facilitate its use in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2-Bromopent-1-ene are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental designs.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C5H9Br | [1][2][3][4] |

| Molecular Weight | 149.03 g/mol | [1][2][3][4] |

| Boiling Point | 114.3°C (estimate) | [2][3] |

| Melting Point | -106.7°C (estimate) | [2][3] |

| Density | 1.2220 g/cm³ | [2][3] |

| Refractive Index | 1.4515 | [2][3] |

| Solubility | Predicted to be soluble in non-polar and weakly polar organic solvents. |

Computed Properties

| Property | Value | Source(s) |

| XLogP3 | 2.7 | [1][2][3][4] |

| Hydrogen Bond Donor Count | 0 | [2][3] |

| Hydrogen Bond Acceptor Count | 0 | [2][3] |

| Rotatable Bond Count | 2 | [2][3] |

| Exact Mass | 147.98876 Da | [1][2][3][4] |

| Monoisotopic Mass | 147.98876 Da | [1][4] |

| Topological Polar Surface Area | 0 Ų | [1][4] |

| Heavy Atom Count | 6 | [2][3] |

| Complexity | 47.9 | [2][3] |

Chemical Reactivity and Synthesis

Chemical Reactivity

2-Bromopent-1-ene exhibits reactivity characteristic of both alkenes and alkyl halides.

-

Electrophilic Addition: The terminal double bond is susceptible to electrophilic attack. For instance, the reaction with hydrogen halides like HBr proceeds via a carbocation intermediate, with the electrophile (H+) adding to the terminal carbon.[5][6][7][8][9]

-

Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for nucleophilic substitution reactions at the C2 position. However, the vinylic nature of the C-Br bond makes it less reactive towards SN1 and SN2 reactions compared to its saturated analogue, 2-bromopentane. Reaction with nucleophiles may require more forcing conditions or the use of a catalyst.

-

Elimination Reactions: Under strongly basic conditions, 2-Bromopent-1-ene can undergo dehydrohalogenation to form alkynes or dienes.

The key reaction pathways are illustrated in the diagram below.

Synthesis

A common method for the synthesis of 2-Bromopent-1-ene involves the reaction of 1-pentyne (B49018) with hydrogen bromide. A plausible synthetic route is also the bromination of pent-1-ene.

The synthesis of 2-Bromopent-1-ene from 1-pentyne is illustrated below.

Experimental Protocols

Synthesis of 2-Bromopent-1-ene from 1-Pentyne

This protocol describes a general procedure for the synthesis of 2-Bromopent-1-ene via the addition of hydrogen bromide to 1-pentyne.

Materials:

-

1-Pentyne

-

Hydrogen bromide (gas or solution in acetic acid)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve 1-pentyne in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-Bromopent-1-ene.[1]

Purification by Fractional Distillation

Apparatus:

-

Fractional distillation apparatus with a Vigreux column

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Boiling chips

-

Thermometer

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glassware is dry.

-

Place the crude 2-Bromopent-1-ene and a few boiling chips into the distillation flask.

-

Slowly heat the flask using a heating mantle.

-

Discard the initial forerun, which may contain lower-boiling impurities.

-

Carefully collect the fraction that distills at the boiling point of 2-Bromopent-1-ene (approximately 114-116°C at atmospheric pressure).[2][3]

-

Monitor the temperature at the head of the column throughout the distillation to ensure a clean separation.

Spectroscopic Analysis (Predicted)

Due to the limited availability of experimental spectra for 2-Bromopent-1-ene, the following are predicted spectroscopic characteristics based on its structure.

1H NMR Spectroscopy

-

Vinyl Protons (=CH2): Two distinct signals in the range of 5.0-6.0 ppm. These protons would likely appear as doublets or multiplets due to geminal and allylic coupling.

-

Allylic Protons (-CH2-): A triplet or multiplet around 2.2-2.5 ppm.

-

Methylene Protons (-CH2-CH3): A multiplet around 1.5-1.7 ppm.

-

Methyl Protons (-CH3): A triplet around 0.9-1.1 ppm.

13C NMR Spectroscopy

-

Quaternary Olefinic Carbon (-C(Br)=): A signal in the downfield region, likely around 130-140 ppm.

-

Terminal Olefinic Carbon (=CH2): A signal around 115-125 ppm.

-

Allylic Carbon (-CH2-): A signal around 30-40 ppm.

-

Methylene Carbon (-CH2-CH3): A signal around 20-30 ppm.

-

Methyl Carbon (-CH3): A signal in the upfield region, around 10-15 ppm.

Infrared (IR) Spectroscopy

-

=C-H Stretch: A peak or peaks above 3000 cm-1 (typically 3050-3150 cm-1).

-

C-H Stretch (alkane): Peaks just below 3000 cm-1 (typically 2850-2960 cm-1).

-

C=C Stretch: A peak around 1640-1680 cm-1.

-

C-Br Stretch: A peak in the fingerprint region, typically below 800 cm-1.

Mass Spectrometry (MS)

-

Molecular Ion (M+): A pair of peaks of nearly equal intensity at m/z 148 and 150, corresponding to the 79Br and 81Br isotopes.[1][2][3][4]

-

Fragmentation: A prominent fragment resulting from the loss of a bromine atom (M-79 and M-81) at m/z 69. Other fragments would arise from the cleavage of the alkyl chain.

Safety Information

2-Bromopent-1-ene is a flammable liquid and vapor. It is also an irritant, causing skin and serious eye irritation. It may cause respiratory irritation.[4]

Hazard Statements:

-

H226: Flammable liquid and vapor.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Bromopent-1-ene is a valuable and reactive intermediate in organic synthesis. This technical guide has provided a summary of its key physical and chemical properties, along with detailed experimental protocols for its synthesis and purification. The predictive spectroscopic data offers a baseline for the characterization of this compound. Adherence to proper safety protocols is essential when working with this flammable and irritant substance.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromopentane | C5H11Br | CID 7890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromopent-1-ene|lookchem [lookchem.com]

- 4. 2-Bromo-1-pentene | C5H9Br | CID 13304210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. brainly.com [brainly.com]

- 6. electrophilic mechanism steps addition hydrogen bromide to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Characterization of 2-Bromopent-1-ene: A Technical Guide

Abstract

This technical guide provides a detailed overview of the spectroscopic data for 2-Bromopent-1-ene, a key intermediate in various organic syntheses. Due to the limited availability of published experimental spectra for 2-Bromopent-1-ene, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside illustrative experimental Infrared (IR) and Mass Spectrometry (MS) data from its structural isomer, 2-bromopentane (B28208), obtained from the National Institute of Standards and Technology (NIST) database. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this compound. Detailed experimental protocols for obtaining NMR, IR, and MS spectra are also provided, along with a visual workflow for spectroscopic analysis.

Introduction

2-Bromopent-1-ene is a volatile, unsaturated organobromine compound with significant potential in synthetic chemistry. Its bifunctional nature, possessing both a reactive carbon-bromine bond and a terminal double bond, makes it a valuable precursor for the introduction of the 2-pentenyl moiety and for participation in a variety of coupling and addition reactions. Accurate spectroscopic characterization is paramount for confirming the identity and purity of 2-Bromopent-1-ene in any research or development setting. This guide aims to consolidate the expected and illustrative spectroscopic data for this compound.

Predicted Spectroscopic Data of 2-Bromopent-1-ene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Bromopent-1-ene. These predictions are based on computational algorithms and provide a reliable estimate of the expected experimental values.[1][2][3][4]

Table 1: Predicted ¹H NMR Data for 2-Bromopent-1-ene

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| =CH₂ (1) | 5.4 - 5.6 | Doublet of doublets | ~2.0, ~1.5 |

| -CH₂- (3) | 2.2 - 2.4 | Triplet | ~7.5 |

| -CH₂- (4) | 1.5 - 1.7 | Sextet | ~7.5 |

| -CH₃ (5) | 0.9 - 1.1 | Triplet | ~7.5 |

Table 2: Predicted ¹³C NMR Data for 2-Bromopent-1-ene

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C1 (=CH₂) | ~118 |

| C2 (=CBr) | ~135 |

| C3 (-CH₂-) | ~38 |

| C4 (-CH₂-) | ~21 |

| C5 (-CH₃) | ~14 |

Illustrative Spectroscopic Data from 2-Bromopentane

Infrared (IR) Spectroscopy

The IR spectrum of 2-bromopentane is characterized by absorptions corresponding to C-H and C-Br bond vibrations. For 2-Bromopent-1-ene, one would additionally expect to see characteristic peaks for the C=C double bond and the vinylic C-H bonds.

Table 3: Experimental IR Data for 2-Bromopentane (Illustrative)

| Wavenumber (cm⁻¹) | Intensity | Assignment (Functional Group) |

| 2965 | Strong | C-H stretch (alkane) |

| 2933 | Strong | C-H stretch (alkane) |

| 2875 | Strong | C-H stretch (alkane) |

| 1460 | Medium | C-H bend (alkane) |

| 1380 | Medium | C-H bend (alkane) |

| 650 - 550 | Strong | C-Br stretch |

Note: For 2-Bromopent-1-ene, additional peaks would be expected around 3080 cm⁻¹ (vinylic C-H stretch), 1640 cm⁻¹ (C=C stretch), and 910 cm⁻¹ (vinylic C-H bend).

Mass Spectrometry (MS)

The mass spectrum of 2-bromopentane shows a characteristic isotopic pattern for a bromine-containing compound. The molecular ion peak and fragmentation patterns provide information about the molecular weight and structure.

Table 4: Experimental Mass Spectrometry Data for 2-Bromopentane (Illustrative)

| m/z | Relative Abundance (%) | Assignment |

| 150/152 | 5 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |

| 71 | 100 | [C₅H₁₁]⁺ (Loss of Br) |

| 43 | 80 | [C₃H₇]⁺ |

Note: The mass spectrum of 2-Bromopent-1-ene would be expected to have a molecular ion at m/z 148/150 and show fragmentation patterns influenced by the double bond.

Experimental Protocols

The following are detailed methodologies for obtaining high-quality spectroscopic data for a volatile liquid haloalkene like 2-Bromopent-1-ene.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-20 mg of the liquid 2-Bromopent-1-ene sample into a clean, dry vial.[10]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[10]

-

Gently vortex the vial to ensure a homogeneous solution.

-

Using a Pasteur pipette with a cotton plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[11][12]

-

Cap the NMR tube securely.

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: -10 to 220 ppm

-

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Procedure:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[13][14]

-

Record a background spectrum of the clean, empty ATR crystal.[13]

-

Place a single drop of liquid 2-Bromopent-1-ene onto the center of the ATR crystal.

-

For a volatile sample, a volatiles cover can be used to create a sealed environment over the sample, preventing rapid evaporation.[15]

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[15]

-

Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of 2-Bromopent-1-ene (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

Instrumental Parameters:

-

Gas Chromatograph:

-

Injector: Split/splitless, 250 °C, split ratio 50:1

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Carrier gas: Helium, constant flow of 1.0 mL/min

-

Oven program: Initial temperature 40 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV

-

Mass range: 35-350 amu

-

Source temperature: 230 °C

-

Quadrupole temperature: 150 °C

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid sample like 2-Bromopent-1-ene.

Caption: A generalized workflow for the spectroscopic analysis of a liquid sample.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of 2-Bromopent-1-ene. While experimental data for this specific compound is sparse, the combination of predicted NMR data and illustrative IR and MS data from a close structural analog offers valuable insights for its identification and characterization. The detailed experimental protocols provided herein serve as a practical resource for researchers to obtain high-quality spectroscopic data for this and similar volatile organic halides. Adherence to these methodologies will ensure reliable and reproducible results, facilitating advancements in synthetic chemistry and drug development.

References

- 1. Visualizer loader [nmrdb.org]

- 2. CASPRE [caspre.ca]

- 3. scribd.com [scribd.com]

- 4. Visualizer loader [nmrdb.org]

- 5. Pentane, 2-bromo- [webbook.nist.gov]

- 6. Pentane, 2-bromo- [webbook.nist.gov]

- 7. Pentane, 2-bromo- [webbook.nist.gov]

- 8. Pentane, 2-bromo- [webbook.nist.gov]

- 9. Pentane, 2-bromo- [webbook.nist.gov]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. How to make an NMR sample [chem.ch.huji.ac.il]

- 13. s4science.at [s4science.at]

- 14. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 15. azom.com [azom.com]

2-Bromopent-1-ene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular formula and molecular weight of 2-Bromopent-1-ene, a versatile intermediate in organic synthesis.

Molecular Identity

2-Bromopent-1-ene is a brominated alkene. Its chemical structure consists of a five-carbon pentene chain with a bromine atom attached to the second carbon and a double bond at the first carbon position.

Quantitative Molecular Data

The fundamental molecular properties of 2-Bromopent-1-ene are summarized in the table below. This data is essential for stoichiometric calculations in chemical reactions and for the characterization of the compound.

| Property | Value |

| Molecular Formula | C5H9Br[1][2][3] |

| Molecular Weight | 149.03 g/mol [1][2][3] |

| Exact Mass | 147.98876 Da |

Calculation of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for 2-Bromopent-1-ene is C5H9Br.

The calculation is as follows:

(Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Bromine atoms × Atomic weight of Bromine)

Total Molecular Weight = 60.055 + 9.072 + 79.904 = 149.031 g/mol

This calculated value is consistent with the experimentally determined and published molecular weight of 149.03 g/mol .[1][2][3]

References

- 1. 2-Bromo-1-pentene | C5H9Br | CID 13304210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromopent-1-ene (31844-95-8) for sale [vulcanchem.com]

- 3. 2-Bromopent-1-ene|lookchem [lookchem.com]

- 4. byjus.com [byjus.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. byjus.com [byjus.com]

- 12. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

An In-depth Technical Guide to the Commercial Availability and Synthetic Applications of 2-Bromopent-1-ene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-bromopent-1-ene and its key isomers. It is designed to assist researchers, chemists, and professionals in drug development in sourcing these valuable synthetic building blocks. This document also details pertinent experimental protocols for their synthesis and common reactions, supplemented with clear visualizations of reaction pathways and workflows.

Introduction to Bromopentene Isomers

Bromopentenes are a class of unsaturated organobromine compounds that serve as versatile intermediates in organic synthesis. Their reactivity, stemming from the presence of both a carbon-carbon double bond and a labile carbon-bromine bond, allows for a wide array of chemical transformations. This dual functionality makes them valuable precursors in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The primary isomers of interest include 2-bromopent-1-ene, and various isomers of 1-bromopent-2-ene and 3-bromopent-1-ene, each offering unique reactivity profiles.

Commercial Availability

A variety of bromopentene isomers are commercially available from several chemical suppliers. The availability, purity, and packaging sizes can vary significantly between suppliers. Below is a summary of commercially available 2-bromopent-1-ene and its common isomers.

| Compound Name | CAS Number | Supplier(s) | Purity | Available Quantities |

| 2-Bromopent-1-ene | 31844-95-8 | LookChem, Vulcanchem | Typically ≥99% | Inquire with supplier |

| 1-Bromo-2-pentene (mixture of cis/trans) | 20599-27-3 | Alfa Aesar, TCI Chemicals | Mixture of (E) and (Z), >97.0% | Inquire with supplier |

| (E)-1-Bromopent-2-ene (trans) | 7348-71-2 | Sigma-Aldrich, MolPort, Santa Cruz Biotechnology | Predominantly trans, 95% | 1 g, 5 g |

| (Z)-1-Bromopent-2-ene (cis) | 7348-78-9 | AK Scientific, Inc., BLDpharm | 95% | Inquire with supplier |

| 3-Bromopent-1-ene | 53045-71-9 | Hangzhou J&H Chemical Co., Ltd. | 98% | 1 kg |

Note: Pricing information is subject to change and is best obtained by direct inquiry with the suppliers.

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and reaction of bromopentene isomers.

Synthesis of Bromopentene Isomers via Allylic Bromination

A common method for the synthesis of a mixture of 1-bromo-2-pentene and 3-bromopent-1-ene is the allylic bromination of pent-2-ene using N-bromosuccinimide (NBS).[1] This reaction proceeds via a free radical mechanism.

Materials:

-

Pent-2-ene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) or a UV lamp

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pent-2-ene in CCl₄.

-

Add N-bromosuccinimide and a catalytic amount of AIBN to the solution. Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or GC. The reaction is often complete when the denser NBS is consumed and the less dense succinimide (B58015) byproduct floats.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with brine in a separatory funnel to remove any water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

The crude product, a mixture of isomeric bromopentenes, can be purified by fractional distillation under reduced pressure.[1]

Nucleophilic Substitution Reaction

Bromopentenes are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The following is a general procedure for an Sₙ2 reaction.

Materials:

-

Bromopentene isomer (e.g., 1-bromo-2-pentene)

-

Nucleophile (e.g., sodium azide, sodium cyanide, an alkoxide)

-

A polar aprotic solvent (e.g., acetone, DMF, or DMSO)

Procedure:

-

In a round-bottom flask, dissolve the bromopentene isomer in the chosen solvent.

-

Add the nucleophile to the solution. The reaction may need to be heated to proceed at a reasonable rate.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The workup procedure will vary depending on the nucleophile and solvent used. A typical workup may involve quenching the reaction with water, extracting the product with an organic solvent, washing the organic layer with water and brine, drying it over an anhydrous drying agent, and removing the solvent under reduced pressure.

-

The crude product can then be purified by an appropriate method, such as column chromatography or distillation.

Grignard Reagent Formation

The carbon-bromine bond in bromopentenes can be used to form a Grignard reagent, a potent organometallic nucleophile.

Materials:

-

Bromopentene isomer

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

A crystal of iodine (as an initiator)

Procedure:

-

Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.

-

Place the magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine.

-

Add a small amount of a solution of the bromopentene in anhydrous ether to the magnesium.

-

The reaction is initiated by gentle heating or sonication. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining bromopentene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture may be stirred at room temperature or gently heated to ensure complete reaction.

-

The resulting Grignard reagent (pentenylmagnesium bromide) is a gray, cloudy solution and should be used immediately in a subsequent reaction.[1]

Visualizations of Key Chemical Pathways

The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and workflows discussed in this guide.

Caption: Radical mechanism for the allylic bromination of pent-2-ene.

Caption: Generalized workflow for a nucleophilic substitution (Sₙ2) reaction.

Caption: Formation of a Grignard reagent from a bromopentene.

References

An In-depth Technical Guide to the Health and Safety of 2-Bromopent-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 2-Bromopent-1-ene (CAS No: 31844-95-8), a versatile intermediate in organic synthesis. The following sections detail its hazardous properties, safe handling procedures, emergency protocols, and the experimental basis for its hazard classification.

Hazard Identification and Classification

2-Bromopent-1-ene is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is essential for personnel to be fully aware of its potential hazards before handling.

GHS Hazard Statements:

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H411: Toxic to aquatic life with long lasting effects.[2]

GHS Pictograms:

-

Flame

-

Exclamation Mark

-

Environment

Signal Word: Warning

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Bromopent-1-ene is presented in the table below. This data is crucial for its appropriate handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C5H9Br | [1][3] |

| Molecular Weight | 149.03 g/mol | [1][3] |

| Appearance | Colorless to Yellow-Green Liquid | [4] |

| Boiling Point | 130 °C / 266 °F | [2] |

| Melting Point | -95 °C / -139 °F | [2] |

| Density | 1.218 g/mL at 25 °C (77 °F) | [2] |

| Flash Point | 36 °C / 96.8 °F | [4] |

| Solubility | Insoluble in water.[5] Soluble in non-polar organic solvents. | |

| Partition Coefficient (log Pow) | 3.25 | [2] |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with 2-Bromopent-1-ene to minimize exposure and prevent accidents.

3.1. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[2]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Use flame-retardant antistatic protective clothing.[2] Ensure all skin is covered.

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator with an organic vapor cartridge.

3.2. Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][6]

-

Ground and bond container and receiving equipment.[2]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mists.

-

Wash hands and face thoroughly after handling.[2]

3.3. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6]

-

Keep in a flammables area.[6]

-

Protect from moisture.[6]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Measures

In the event of an emergency, prompt and appropriate action is crucial.

4.1. First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[6]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[2] If skin irritation occurs, get medical advice/attention.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

4.2. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4] Containers may explode when heated.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

4.3. Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation.[6] Remove all sources of ignition.[6] Wear appropriate personal protective equipment.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Containment and Cleaning: Absorb with inert material (e.g., sand, silica (B1680970) gel) and place in a suitable container for disposal.[6] Use spark-proof tools and explosion-proof equipment.[6]

Experimental Protocols for Hazard Determination

The hazard classifications of 2-Bromopent-1-ene are based on toxicological data derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key irritation tests.

5.1. Skin Irritation: In Vitro Reconstructed Human Epidermis (RhE) Test (OECD Test Guideline 439)

This in vitro test method is a humane and scientifically validated alternative to traditional animal testing for assessing skin irritation potential.[7]

-

Principle: The test utilizes a reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[5] The test substance is applied topically to the tissue. Irritant substances are identified by their ability to decrease cell viability below a defined threshold.[5]

-

Methodology:

-

Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.[7]

-

Application of Test Substance: A defined amount of the test substance is applied directly to the surface of the epidermal model.[7]

-

Exposure and Incubation: After a specific exposure period, the tissues are rinsed and incubated.[7]

-

Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the metabolic activity of viable cells.[7] A reduction in cell viability to ≤ 50% indicates that the substance is an irritant.[7]

-

5.2. Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This guideline describes the in vivo procedure for assessing acute eye irritation and corrosion. It emphasizes a weight-of-the-evidence approach and the use of in vitro methods to minimize animal testing.[1]

-

Principle: The test substance is instilled into the eye of an experimental animal, and the ocular reactions are observed and graded at specific intervals.

-

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.[8]

-

Pre-test Examination: Both eyes of the animal are examined for any pre-existing irritation or defects within 24 hours before the test.[1]

-

Test Substance Administration: A specified volume or weight of the test substance is placed in the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days if the effects are not reversible.[9]

-

Scoring and Classification: The severity of the ocular reactions is scored at each observation point. The classification of the substance's irritancy potential is based on the severity and reversibility of the observed effects.[9]

-

5.3. Acute Inhalation Toxicity (OECD Test Guideline 403)

This guideline provides methods to assess the health hazards of a substance upon a single, short-term inhalation exposure.[4]

-

Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period. The toxic effects are observed, and the concentration-response relationship is determined.[4]

-

Methodology:

-

Animal Selection: Healthy, young adult rodents are commonly used.

-

Exposure: Groups of animals are exposed to at least three different concentrations of the test substance, typically for 4 hours.[4] A control group is exposed to clean air.

-

Chamber Conditions: The temperature, humidity, and airflow of the inhalation chamber are controlled and monitored.[10] For aerosols, particle size distribution is also determined.[11]

-

Observation: Animals are observed for signs of toxicity during and after exposure for at least 14 days.[4] Body weight is recorded, and a gross necropsy is performed on all animals at the end of the study.[4]

-

Data Analysis: The median lethal concentration (LC50) and other toxicological endpoints are calculated.

-

Logical Workflow for Safe Handling and Emergency Response

The following diagram illustrates the logical workflow for the safe handling of 2-Bromopent-1-ene and the appropriate emergency response procedures.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. eurolab.net [eurolab.net]

- 5. x-cellr8.com [x-cellr8.com]

- 6. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 7. mbresearch.com [mbresearch.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 10. slideshare.net [slideshare.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

2-Bromopent-1-ene synthesis from pent-1-ene mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of bromination reactions involving pent-1-ene. While the direct, single-step synthesis of 2-bromopent-1-ene from pent-1-ene is not a standard transformation, this document will explore a plausible synthetic route for 2-bromopent-1-ene. Additionally, it will offer a comprehensive examination of the allylic bromination of pent-1-ene, a closely related and fundamental reaction, detailing its mechanism and providing an experimental protocol.

Synthesis of 2-Bromopent-1-ene: A Proposed Pathway

The direct conversion of pent-1-ene to 2-bromopent-1-ene is not readily achieved in a single step. A more feasible approach involves the use of 1-pentyne (B49018) as a starting material. The hydrobromination of 1-pentyne can lead to the formation of 2-bromopent-1-ene.

A potential synthetic route is outlined below:

Caption: Proposed synthetic pathway for 2-bromopent-1-ene.

Allylic Bromination of Pent-1-ene to 3-Bromopent-1-ene

A common and well-studied reaction of pent-1-ene is allylic bromination, which yields 3-bromopent-1-ene. This reaction is highly selective for the allylic position due to the stability of the resulting allylic radical intermediate. The reagent of choice for this transformation is N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, thus minimizing competing electrophilic addition to the double bond.[1][2][3][4]

Reaction Mechanism

The allylic bromination with NBS proceeds via a free-radical chain mechanism, which can be divided into three stages: initiation, propagation, and termination.[1][2]

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate a bromine radical.[1][2][5]

Propagation:

-

The bromine radical abstracts an allylic hydrogen from pent-1-ene to form a resonance-stabilized allylic radical and hydrogen bromide (HBr).[1][6] The stability of the allylic radical is a key driving force for the selectivity of this reaction.[1][7]

-

The HBr produced then reacts with NBS to generate a molecule of bromine (Br₂).[1][3] This step is crucial as it maintains a low concentration of Br₂.

-

The allylic radical reacts with the newly formed Br₂ to yield the product, 3-bromopent-1-ene, and another bromine radical, which continues the chain reaction.[1][4]

Termination: The chain reaction is terminated by the combination of any two radical species.

Caption: Mechanism of allylic bromination of pent-1-ene with NBS.

Experimental Protocol: Allylic Bromination of Pent-1-ene

This protocol provides a general procedure for the synthesis of 3-bromopent-1-ene from pent-1-ene using N-bromosuccinimide.

Materials:

-

Pent-1-ene

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

5% Sodium bicarbonate solution (NaHCO₃)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve pent-1-ene in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of AIBN to the solution. Alternatively, the flask can be irradiated with a UV lamp.

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The completion of the reaction is often indicated by the consumption of the denser NBS and the appearance of the less dense succinimide (B58015), which floats on the solvent.[8]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution to remove any remaining HBr.

-

Wash with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure 3-bromopent-1-ene.

-

Quantitative Data

The following table summarizes typical data for allylic bromination reactions. Please note that specific yields can vary based on reaction scale and conditions.

| Parameter | Value | Reference |

| Reactants | ||

| Pent-1-ene | 1.0 equiv | |

| N-Bromosuccinimide | 1.1 equiv | |

| AIBN | 0.02 equiv | |

| Solvent | CCl₄ | |

| Reaction Time | 2-4 hours | |

| Temperature | Reflux (~77°C) | |

| Typical Yield | 70-85% |

Note: Due to the formation of a resonance-stabilized allylic radical, a mixture of products including (E/Z)-1-bromopent-2-ene can also be formed, although 3-bromopent-1-ene is generally the major product from pent-1-ene.[9]

Conclusion

This guide has detailed the synthetic considerations for brominated pentenes. While the direct synthesis of 2-bromopent-1-ene from pent-1-ene is challenging, a plausible multi-step pathway has been proposed. A thorough examination of the mechanism and a detailed experimental protocol for the allylic bromination of pent-1-ene to yield 3-bromopent-1-ene have been provided. This information serves as a valuable resource for researchers engaged in the synthesis of halogenated organic compounds for various applications, including drug discovery and development.

References

- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. orgosolver.com [orgosolver.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Characterization of 2-Bromopent-1-ene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of bromopentene, with a focus on their characterization, synthesis, and reactivity. Understanding the distinct properties of these isomers is crucial for their application in organic synthesis and drug development, where specific stereochemistry and regiochemistry can significantly impact biological activity and reaction outcomes.

Isomers of Bromopentene

Bromopentene (C₅H₉Br) exists as a variety of constitutional and stereoisomers. Constitutional isomers have different connectivity of atoms, while stereoisomers have the same connectivity but a different spatial arrangement. The isomers can be broadly categorized based on the position of the double bond and the bromine atom.

Logical Relationship of Bromopentene Isomers

The following diagram illustrates the relationship between the different classes of bromopentene isomers.

Caption: Logical hierarchy of bromopentene isomers.

Physicochemical Properties of Bromopentene Isomers

The physical and chemical properties of bromopentene isomers vary significantly depending on their structure. These properties are critical for their purification, handling, and application in synthesis. A summary of key physicochemical data for various isomers is presented below.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Pent-1-ene Isomers | |||||

| 2-Bromopent-1-ene | 31844-95-8 | 149.03 | 114.3 (est.)[1] | 1.2220[1] | 1.4515[1] |

| 3-Bromopent-1-ene | 53045-71-9 | 149.03 | 115.9 | 1.244 | 1.457 |

| 5-Bromopent-1-ene | 1119-51-3 | 149.03 | 126-127[2][3][4] | 1.258[2][3][4] | 1.463[2][4] |

| Pent-2-ene Isomers | |||||

| (E)-1-Bromopent-2-ene | 7348-71-2 | 149.03 | 122 | 1.26 | 1.4785 |

| (Z)-1-Bromopent-2-ene | 7348-78-9 | 149.03 | 122 (lit.)[5] | 1.26 (lit.)[5] | 1.478 (lit.)[5] |

| (E)-2-Bromopent-2-ene | - | 149.03 | - | - | - |

| (Z)-2-Bromopent-2-ene | 54653-29-1 | 149.03 | 114.3 (est.) | 1.2700 | 1.4560 |

| (E)-3-Bromopent-2-ene | - | 149.03 | - | - | - |

| (Z)-3-Bromopent-2-ene | 21964-23-8 | 149.03 | 114.5 | 1.266 | 1.4628 |

| (E)-4-Bromopent-2-ene | 56535-63-8 | 149.03 | 114.3 (est.)[6] | 1.2312 (est.)[6] | 1.4752[6] |

| (Z)-4-Bromopent-2-ene | 56535-63-8 | 149.03 | - | - | - |

| (E)-5-Bromopent-2-ene | 51952-42-2 | 149.03 | 129.453[7] | 1.264[7] | 1.4695[7] |

| (Z)-5-Bromopent-2-ene | - | 149.03 | - | - | - |

Experimental Protocols

Synthesis of Bromopentene Isomers

The synthesis of bromopentene isomers can be achieved through various methods, with the choice of method depending on the desired isomer. Key synthetic strategies include allylic bromination and stereoselective syntheses.

1. Allylic Bromination for the Synthesis of 4-Bromo-2-pentene (B158656)

This method is effective for introducing a bromine atom at the allylic position of an alkene.[6]

-

Materials and Reagents: 2-pentene (B8815676), N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄), Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp, Separatory funnel, Rotary evaporator, Distillation apparatus.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pentene in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) to the solution. A slight molar excess of the pentene may be used.

-

Add a catalytic amount of a radical initiator, such as AIBN, or irradiate the mixture with a UV lamp to initiate the reaction.

-

Gently heat the mixture to reflux. The reaction is typically complete when the denser NBS is consumed and is replaced by the less dense succinimide (B58015) which floats.

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a dilute solution of sodium bicarbonate to remove any remaining acidic impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude 4-bromo-2-pentene by fractional distillation under reduced pressure.

-

Workflow for Allylic Bromination:

References

- 1. 4-Bromopent-2-ene | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. A new method for synthesizing 5-Bromo-1-pentene_Chemicalbook [chemicalbook.com]

- 4. (Z)-4-bromopent-2-ene;(E)-2-methylpent-2-enal | C11H19BrO | CID 143343622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (Z)-1-Bromo-2-pentene|lookchem [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 5-Bromo-2-pentene|lookchem [lookchem.com]

Application Notes and Protocols for the Reactions of 2-Bromopent-1-ene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-bromopent-1-ene, a versatile building block in organic synthesis. This document outlines key reactions, provides adaptable experimental protocols, and summarizes reaction parameters for its application in the construction of complex organic molecules relevant to pharmaceutical and materials science research.

Introduction

2-Bromopent-1-ene (C₅H₉Br) is a vinyl bromide that serves as a valuable intermediate in a variety of organic transformations.[1] Its chemical reactivity is primarily centered around the carbon-bromine bond and the adjacent double bond, allowing for participation in a range of cross-coupling and nucleophilic substitution reactions. This makes it a key starting material for the synthesis of substituted alkenes, alkynes, and functionalized hydrocarbon chains.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Bromopent-1-ene is a suitable substrate for several of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[2] This reaction is instrumental in the synthesis of biaryls, polyolefins, and styrenes.

Application: The Suzuki-Miyaura coupling of 2-bromopent-1-ene with various aryl or vinyl boronic acids or their esters can be employed to synthesize 2-substituted pent-1-enes.

Experimental Protocol (General):

A general procedure for the Suzuki-Miyaura coupling of a vinyl bromide like 2-bromopent-1-ene with an arylboronic acid is as follows:

-

Reagent Preparation: In a Schlenk tube, combine 2-bromopent-1-ene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd(OAc)₂ (0.02 equiv.) and a suitable ligand like SPhos (0.05 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene (B28343)/H₂O, or ethanol/H₂O).

-

Reaction Execution: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture with stirring. Reaction temperatures typically range from 80 to 110 °C.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Data Presentation:

| Parameter | Condition |

| Vinyl Halide | 2-Bromopent-1-ene |

| Boronic Acid | Aryl- or Vinyl-boronic Acid/Ester (1.1 - 1.5 equiv.) |

| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%), Pd(OAc)₂/Ligand (1-5 mol%) |

| Ligand | PPh₃, SPhos, XPhos, etc. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH (2-3 equiv.) |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF, Ethanol |

| Temperature | 80 - 120 °C |

| Reaction Time | 2 - 24 hours |

| Typical Yield | 60 - 95% (Varies with substrates and conditions) |

Logical Relationship Diagram:

Caption: Suzuki-Miyaura coupling of 2-Bromopent-1-ene.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[3]

Application: 2-Bromopent-1-ene can be coupled with various alkenes, such as styrenes or acrylates, to generate more complex diene systems.

Experimental Protocol (General):

-

Reaction Setup: In a dried Schlenk tube under an inert atmosphere, dissolve 2-bromopent-1-ene (1.0 equiv.) and the alkene (1.2-1.5 equiv.) in a suitable solvent such as DMF, NMP, or acetonitrile.

-

Addition of Reagents: Add a base, typically a tertiary amine like triethylamine (B128534) (Et₃N) or an inorganic base like NaOAc or K₂CO₃ (2.0 equiv.).

-

Catalyst Introduction: Add the palladium catalyst, commonly Pd(OAc)₂ (1-5 mol%) with or without a phosphine (B1218219) ligand like PPh₃ or P(o-tol)₃ (2-10 mol%).

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 140 °C.

-

Work-up and Purification: After completion, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The product is then purified by chromatography.

Data Presentation:

| Parameter | Condition |

| Vinyl Halide | 2-Bromopent-1-ene |

| Alkene | Styrene, Acrylate, etc. (1.2 - 2.0 equiv.) |

| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%), PdCl₂(PPh₃)₂ (1-5 mol%) |

| Ligand (optional) | PPh₃, P(o-tol)₃, etc. |

| Base | Et₃N, i-Pr₂NEt, K₂CO₃, NaOAc (1.5 - 2.5 equiv.) |

| Solvent | DMF, NMP, Acetonitrile, Toluene |

| Temperature | 80 - 140 °C |

| Reaction Time | 4 - 48 hours |

| Typical Yield | 50 - 90% (Varies with substrates and conditions) |

Signaling Pathway Diagram:

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[4]

Application: This reaction is ideal for synthesizing conjugated enynes from 2-bromopent-1-ene and various terminal alkynes.

Experimental Protocol (General):

-

Inert Atmosphere: To a Schlenk flask under an inert atmosphere (nitrogen or argon), add the terminal alkyne (1.2 equiv.).

-

Solvent and Base: Add a suitable solvent, typically an amine such as triethylamine or diisopropylamine, which also acts as the base.

-

Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Substrate Addition: Add 2-bromopent-1-ene (1.0 equiv.) to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. The filtrate is washed with aqueous NH₄Cl, water, and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Data Presentation:

| Parameter | Condition |

| Vinyl Halide | 2-Bromopent-1-ene |

| Alkyne | Terminal Alkyne (1.1 - 1.5 equiv.) |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%) |

| Copper Co-catalyst | CuI (2-10 mol%) |

| Base | Et₃N, i-Pr₂NH, Piperidine |

| Solvent | Amine (as solvent), THF, DMF |

| Temperature | Room Temperature to 60 °C |

| Reaction Time | 2 - 12 hours |

| Typical Yield | 70 - 98% (Varies with substrates and conditions) |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl or vinyl halide and an amine.

Application: This reaction allows for the synthesis of N-vinylated amines from 2-bromopent-1-ene.

Experimental Protocol (General):

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv.).

-

Addition of Reagents: Add the amine (1.2 equiv.) and 2-bromopent-1-ene (1.0 equiv.).

-

Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction Conditions: Seal the tube and heat the mixture with stirring at a temperature between 80 and 110 °C.

-

Work-up and Purification: After the reaction is complete, cool the mixture, dilute with an organic solvent, and filter through celite. The filtrate is washed, dried, and concentrated. The product is purified via column chromatography.

Data Presentation:

| Parameter | Condition |

| Vinyl Halide | 2-Bromopent-1-ene |

| Amine | Primary or Secondary Amine (1.1 - 1.5 equiv.) |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) |

| Ligand | BINAP, Xantphos, RuPhos, etc. (1.2 - 10 mol%) |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.4 - 2.5 equiv.) |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80 - 120 °C |

| Reaction Time | 6 - 24 hours |

| Typical Yield | 60 - 90% (Varies with substrates and conditions) |

Grignard Reagent Formation and Subsequent Reactions

2-Bromopent-1-ene can be used to form a Grignard reagent, which is a potent nucleophile for the formation of new carbon-carbon bonds.

Application: The Grignard reagent of 2-bromopent-1-ene, pent-1-en-2-ylmagnesium bromide, can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to introduce the pent-1-en-2-yl moiety.

Experimental Protocol: Formation of Pent-1-en-2-ylmagnesium Bromide and Reaction with an Aldehyde:

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Magnesium Activation: Place magnesium turnings (1.2 equiv.) in the flask. Add a small crystal of iodine to activate the magnesium surface. Gently warm the flask until the iodine sublimes. Allow to cool.

-

Initiation: Add anhydrous diethyl ether or THF to cover the magnesium. Prepare a solution of 2-bromopent-1-ene (1.0 equiv.) in the same anhydrous solvent in the dropping funnel. Add a small portion of the bromide solution to the magnesium. The reaction should start, indicated by cloudiness and gentle reflux.

-

Grignard Formation: Add the remaining 2-bromopent-1-ene solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

-

Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Add a solution of the aldehyde (e.g., benzaldehyde, 1.0 equiv.) in anhydrous ether or THF dropwise.

-

Quenching and Work-up: After the addition, stir the reaction at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product can be purified by column chromatography.

Experimental Workflow Diagram:

Caption: General workflow for Grignard reaction.

Conclusion